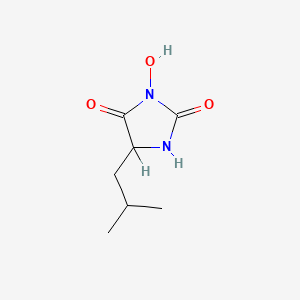

3-Hydroxy-5-isobutyl hydantoin

Description

Structure

3D Structure

Properties

CAS No. |

56775-99-6 |

|---|---|

Molecular Formula |

C7H12N2O3 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

3-hydroxy-5-(2-methylpropyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C7H12N2O3/c1-4(2)3-5-6(10)9(12)7(11)8-5/h4-5,12H,3H2,1-2H3,(H,8,11) |

InChI Key |

NSPHKKWAWNSWNU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1C(=O)N(C(=O)N1)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 3 Hydroxy 5 Isobutyl Hydantoin

Functional Group Transformations and Modifications of the Hydantoin (B18101) Ring System

The hydantoin ring system is chemically reactive at all its positions, allowing for functionalization with various electrophiles and nucleophiles. thieme-connect.de The key reactive sites on the 3-Hydroxy-5-isobutyl hydantoin molecule include the N-1 and N-3 positions, the C-5 position, and the two carbonyl groups at C-2 and C-4. thieme-connect.de

N-1 and N-3 Positions: The protons on the nitrogen atoms of the hydantoin ring are acidic, with the N-3 proton being generally more acidic than the N-1 proton (pKa values of approximately 8.5 and 9.0, respectively, for unsubstituted hydantoin). thieme-connect.de This difference allows for selective functionalization. Alkylation or acylation under mild basic conditions (e.g., using potassium carbonate) typically occurs at the N-3 position. thieme-connect.de More forceful conditions, such as the use of sodium hydride, can lead to substitution at the N-1 position, sometimes resulting in disubstituted products. thieme-connect.de For this compound, the N-3 position is already substituted with a hydroxyl group. This -OH group can undergo reactions typical of alcohols, such as O-acylation and O-alkylation, to introduce further diversity. The N-1 position remains a primary site for substitution reactions.

C-5 Position: The C-5 position of the hydantoin ring, bearing the isobutyl group, is a stereogenic center. This position is also adjacent to a carbonyl group, making the C-5 proton (if present) acidic and enabling reactions such as enolization and subsequent alkylation or condensation. thieme-connect.de In the case of 5-isobutyl hydantoin, further substitution at C-5 would require more complex synthetic strategies, as the position is already occupied. However, modifications often focus on creating derivatives with different substituents at this position from the start of the synthesis. Base-catalyzed Knoevenagel condensation reactions with aldehydes are commonly used to form 5-alkylidenehydantoins from hydantoins unsubstituted at C-5. thieme-connect.de

Carbonyl Groups (C-2 and C-4): The carbonyl groups can be targeted by nucleophiles, which can lead to either partial/total reduction or hydrolysis of the ring system. thieme-connect.de Hydrolysis of the hydantoin ring, typically under acidic or basic conditions, results in the formation of α-amino acids, a transformation of significant synthetic utility. nih.gov This ring-opening reaction proceeds through the formation of an intermediate ureido acid. mdpi.com

The functional group transformations are summarized in the table below.

| Reactive Site | Type of Transformation | Reagents/Conditions | Resulting Structure |

| N-1 | Alkylation/Acylation | Alkyl/Acyl halides, Base (e.g., NaH) | N-1 substituted derivative |

| N-3 Hydroxyl | O-Alkylation/O-Acylation | Alkyl/Acyl halides, Base | 3-Alkoxy/Acyloxy derivative |

| C-2/C-4 Carbonyls | Hydrolysis (Ring Opening) | Acid or Base (e.g., NaOH, HCl) | α-ureido acid, α-amino acid |

| C-2/C-4 Carbonyls | Thionation/Selenation | Lawesson's reagent, P4Se10 | Thiohydantoin/Selenohydantoin |

Synthesis of N-Substituted and C-5 Substituted Derivatives and Analogues

The synthesis of derivatives of this compound focuses on introducing substituents at the N-1 and C-5 positions to create structural analogues with potentially new properties.

N-Substituted Derivatives: Substitution at the N-1 position is a common strategy for modifying the hydantoin core. Various methods have been developed to achieve N-arylation and N-alkylation.

N-Arylation: Copper acetate-promoted N-arylation using boronic acids provides a method for synthesizing N-3-aryl hydantoins. organic-chemistry.org A similar strategy could be adapted for the N-1 position of the 3-hydroxy hydantoin scaffold.

N-Alkylation: Phase-transfer catalysis offers a mild and efficient method for the alkylation of hydantoins. acs.org Using a catalytic amount of tetrabutylammonium bromide (TBAB), a wide range of electrophiles, including alkyl, allyl, and benzyl halides, can be introduced at the nitrogen positions with high yields. acs.org For this compound, this would primarily target the N-1 position.

C-5 Substituted Derivatives: The substituents at the C-5 position largely define the character of the hydantoin derivative, influencing its stereochemistry and biological properties. The synthesis of C-5 substituted analogues typically involves starting from different precursors rather than modifying the existing 5-isobutyl group.

Bucherer-Bergs Reaction: This is a classic and versatile multicomponent reaction for preparing 5-substituted and 5,5-disubstituted hydantoins from a carbonyl compound (ketone or aldehyde), ammonium (B1175870) carbonate, and a cyanide source (e.g., potassium cyanide). nih.govmdpi.com By starting with different ketones, a wide array of 5,5-disubstituted hydantoins can be synthesized. mdpi.com

Ugi/Cyclization Sequence: An efficient two-step sequence involving a Ugi multicomponent reaction followed by a cyclization step can yield highly substituted hydantoins. organic-chemistry.org This method allows for the introduction of diversity at multiple positions on the hydantoin ring.

Tandem Amination-Arylation: A method for creating 5,5-disubstituted hydantoins involves the tandem α-amination and α-arylation of silyl ketene acetals. rsc.org This process generates an α-arylated quaternary amino acid derivative that subsequently undergoes ring closure to form the hydantoin. rsc.org

A summary of synthetic approaches is presented below.

| Position | Synthetic Method | Key Reagents | Diversity Achieved |

| N-1 | Phase-Transfer Catalyzed Alkylation | Alkyl Halide, K2CO3, TBAB | N-1 alkyl, allyl, benzyl groups acs.org |

| C-5 | Bucherer-Bergs Reaction | Ketone/Aldehyde, (NH4)2CO3, KCN | Varied C-5 substituents mdpi.com |

| C-5 | Ugi/Cyclization | Isocyanide, Amine, Aldehyde, Carboxylic Acid | Highly substituted hydantoins organic-chemistry.org |

| C-5 | Tandem Amination-Arylation | Silyl ketene acetal, Azocarboxamide, Base | 5,5-disubstituted hydantoins rsc.org |

Preparation of Thiohydantoin and Selenohydantoin Analogues and their Reactivity

Thiohydantoins and selenohydantoins are important analogues of hydantoins where one or both of the carbonyl oxygens are replaced by sulfur or selenium, respectively. thieme-connect.deeurekaselect.com These modifications significantly alter the electronic properties and reactivity of the molecule.

Preparation: The conversion of the carbonyl groups of this compound into thiocarbonyls or selenocarbonyls can be achieved using specific reagents.

Thiohydantoins: 2-Thiohydantoins are the most common analogues. jchemrev.com They can be synthesized through various routes, often starting from α-amino acids and an isothiocyanate or by heating an α-amino acid with thiourea. ijrpr.comnih.gov For converting an existing hydantoin, thionating agents like Lawesson's reagent or phosphorus pentasulfide (P4S10) can be employed to replace the carbonyl oxygen at the C-2 or C-4 position with sulfur. The C-2 carbonyl is generally more reactive towards thionation.

Selenohydantoins: The synthesis of selenohydantoins is less common but follows similar principles, using selenium-based reagents like phosphorus pentaselenide (P4Se10). Direct exchange reactions, where a leaving group is displaced by a selenium nucleophile, can also be employed. researchgate.net

Reactivity: The reactivity of these analogues differs significantly from their oxygen counterparts.

Thiohydantoins: The thiocarbonyl group in thiohydantoins is more nucleophilic than the carbonyl group. Alkylation reactions can occur selectively at the sulfur atom to form S-alkylated derivatives, which are useful synthetic intermediates. jchemrev.com Thiohydantoins also readily undergo condensation reactions at the C-5 position with aldehydes. jchemrev.com The conversion of a thiohydantoin back to a hydantoin can occur through a ring-opening/ring-closure mechanism. tandfonline.com

Selenohydantoins: The presence of a selenocarbonyl group dramatically increases the antioxidant activity of the molecule. researchgate.net Selenohydantoins exhibit excellent catalytic glutathione peroxidase (GPx)-like activity, which is not observed in their oxygen or sulfur analogues. researchgate.net This enhanced reactivity is attributed to the unique properties of the selenium atom.

| Analogue | Preparation Method | Key Reagents | Distinctive Reactivity |

| Thiohydantoin | Thionation of Hydantoin | Lawesson's Reagent, P4S10 | S-alkylation, enhanced C-5 condensation jchemrev.com |

| Selenohydantoin | Selenation of Hydantoin | P4Se10 | High antioxidant (GPx-like) activity researchgate.net |

Role in Combinatorial Chemistry and Diversity-Oriented Synthesis

The hydantoin scaffold, including that of this compound, is highly valuable in combinatorial chemistry and diversity-oriented synthesis (DOS). thieme-connect.de DOS aims to efficiently generate libraries of structurally diverse small molecules for biological screening. nih.gov The hydantoin core is considered a "privileged scaffold" due to its presence in numerous biologically active compounds and its suitability for creating diverse derivatives. acs.org

The utility of this compound in DOS stems from the ability to introduce diversity at multiple points on the molecule:

N-1 Position: Alkylation, acylation, or arylation can introduce a wide variety of substituents.

N-3 Hydroxyl Group: This site can be functionalized to create ethers or esters, adding another layer of diversity.

C-5 Isobutyl Group: While modifying this group directly is difficult, starting the synthesis with a library of different α-amino acids (the precursors to the C-5 substituent) allows for immense diversity at this position.

Solid-phase synthesis has been instrumental in creating large hydantoin libraries. tandfonline.com In a typical approach, an amino acid is attached to a resin support. The free amino group is then reacted with an isocyanate to form a urea, which is subsequently cyclized under acidic or thermal conditions to release the hydantoin from the support. tandfonline.comnih.gov This methodology allows for the rapid and systematic generation of thousands of distinct hydantoin derivatives by varying the initial amino acid and the isocyanate used in the synthesis. mdpi.com

Reaction Mechanisms of Hydantoin Ring Opening and Closure

Ring Closure (Hydantoin Formation): The most common method for forming the hydantoin ring is the Bucherer-Bergs synthesis. The mechanism is believed to proceed through several key intermediates. nih.govmdpi.com

Cyanohydrin Formation: The reaction initiates with the formation of a cyanohydrin from the starting ketone or aldehyde.

Strecker Synthesis: The cyanohydrin reacts with ammonia (B1221849) (from ammonium carbonate) to form an α-amino nitrile. This is widely accepted as a key intermediate. nih.govmdpi.com

Carbamoylation and Cyclization: The α-amino nitrile is then thought to react with carbon dioxide (also from ammonium carbonate) to form a carbamic acid derivative. The final step involves an intramolecular cyclization. One proposed pathway involves the closure to a 4-imino-2-oxoimidazolidine ring, which is subsequently hydrolyzed to the hydantoin. nih.govmdpi.com An alternative involves the formation of a ureido acid intermediate which then cyclizes. mdpi.com

Other ring-closure mechanisms include the acid-catalyzed cyclization of ureido acids (the Read reaction) and the base-induced intramolecular amidolysis of α-ureido esters. mdpi.comnih.gov

Ring Opening (Hydantoin Hydrolysis): Hydantoin ring opening typically occurs via hydrolysis under basic or acidic conditions. scispace.com

Base-Catalyzed Hydrolysis: Under alkaline conditions, a hydroxide ion attacks one of the carbonyl carbons (usually C-4).

Ring Fission: This leads to the cleavage of the amide bond and the formation of a resonance-stabilized carbanion.

Protonation: Protonation of this intermediate yields the corresponding hydantoic acid (an α-ureido acid).

Further Hydrolysis: Under harsher conditions, the hydantoic acid can be further hydrolyzed to yield the corresponding α-amino acid, ammonia, and carbon dioxide.

This ring-opening/closure process can also be responsible for the epimerization observed at the C-5 position of some thiohydantoin derivatives. jchemrev.com

Based on a thorough search of available scientific literature, detailed experimental data specifically for the compound "this compound" is not publicly available. Key research findings required to populate the requested sections—such as Nuclear Magnetic Resonance (NMR) spectra, mass spectrometry fragmentation pathways, and X-ray crystallography data—have not been published for this specific molecule.

Consequently, it is not possible to generate the detailed, scientifically accurate article as requested in the outline without the foundational experimental data. The information available pertains to the broader class of hydantoins or related derivatives, but not to this compound itself.

Advanced Spectroscopic and Structural Elucidation of 3 Hydroxy 5 Isobutyl Hydantoin

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

The hydantoin (B18101) ring, a core feature of the molecule, exhibits several characteristic vibrational bands. The two carbonyl (C=O) groups within the ring give rise to strong, distinct stretching vibrations, typically observed in the region of 1700-1800 cm⁻¹ in the IR spectrum. The precise frequencies of these bands can be influenced by hydrogen bonding and the electronic environment, providing clues about intermolecular interactions. The N-H bonds of the hydantoin ring also produce characteristic stretching vibrations, usually seen as a broad band in the 3200-3400 cm⁻¹ range, and bending vibrations at lower wavenumbers.

The isobutyl side chain at the C-5 position introduces a set of vibrations characteristic of alkyl groups. These include symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups, which are typically found in the 2850-3000 cm⁻¹ region. Bending vibrations of these groups, such as scissoring and rocking modes, appear at lower frequencies, generally between 1350 and 1470 cm⁻¹.

The hydroxyl (-OH) group at the N-3 position introduces another key vibrational signature. A broad O-H stretching band is expected in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, with its broadness being indicative of hydrogen bonding.

Computational methods, particularly Density Functional Theory (DFT), are often employed to calculate the vibrational frequencies of different possible conformers of 3-Hydroxy-5-isobutyl hydantoin. By comparing the calculated spectra with the experimental IR and Raman data, a detailed assignment of the observed vibrational bands can be achieved, and the most stable conformation in a given state (gas, liquid, or solid) can be inferred.

Table 1: Representative Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Hydantoin Ring | 3200-3400 |

| O-H Stretch | Hydroxyl Group | 3200-3600 |

| C-H Asymmetric Stretch | Isobutyl Group (CH₃) | ~2960 |

| C-H Symmetric Stretch | Isobutyl Group (CH₃) | ~2870 |

| C-H Asymmetric Stretch | Isobutyl Group (CH₂) | ~2925 |

| C-H Symmetric Stretch | Isobutyl Group (CH₂) | ~2855 |

| C=O Asymmetric Stretch | Hydantoin Ring | ~1780 |

| C=O Symmetric Stretch | Hydantoin Ring | ~1710 |

| N-H Bend | Hydantoin Ring | 1500-1600 |

| C-H Bend (Scissoring) | Isobutyl Group (CH₂) | ~1465 |

| C-H Bend (Umbrella) | Isobutyl Group (CH₃) | ~1380 |

| C-N Stretch | Hydantoin Ring | 1200-1350 |

Note: The exact wavenumbers can vary depending on the physical state of the sample and intermolecular interactions.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

The presence of a stereocenter at the C-5 position of the hydantoin ring, where the isobutyl group is attached, means that this compound can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information that is exquisitely sensitive to the three-dimensional arrangement of atoms.

Enantiomeric Purity Assessment:

Enantiomers have identical physical properties in an achiral environment, but they exhibit equal and opposite CD signals. A pure enantiomer will show a characteristic CD spectrum, while a racemic mixture (a 50:50 mixture of both enantiomers) will be CD silent. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. By comparing the CD signal of a sample of unknown purity to that of a pure enantiomer, the enantiomeric purity can be accurately determined.

Determination of Absolute Configuration:

While CD spectroscopy can distinguish between enantiomers, determining the absolute configuration (i.e., whether the stereocenter is R or S) requires a comparison with a known standard or, more commonly in modern chemistry, with theoretical calculations. The combination of experimental CD spectroscopy and quantum mechanical calculations, specifically Time-Dependent Density Functional Theory (TD-DFT), has become a reliable method for assigning the absolute configuration of chiral molecules.

The process involves the following steps:

Conformational Search: A thorough conformational search for both the R and S enantiomers of this compound is performed using computational methods.

Geometry Optimization and Energy Calculation: The geometries of the most stable conformers are optimized, and their relative energies are calculated.

ECD/VCD Spectra Calculation: The Electronic Circular Dichroism (ECD) and/or Vibrational Circular Dichroism (VCD) spectra for each of the low-energy conformers are calculated using TD-DFT.

Boltzmann Averaging: The calculated spectra for the individual conformers are weighted according to their Boltzmann population at a given temperature and averaged to generate the final theoretical spectrum for each enantiomer.

Comparison with Experimental Data: The calculated ECD or VCD spectrum for the R enantiomer will be a mirror image of the spectrum for the S enantiomer. By comparing the experimentally measured CD spectrum with the two calculated spectra, a match can be found, allowing for the unambiguous assignment of the absolute configuration of the enantiomer present in the sample.

Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, offers a complementary approach to ECD. VCD provides information about the stereochemistry based on the vibrational transitions of the molecule and can be particularly useful for molecules that lack strong chromophores in the UV-Vis region.

Table 2: Chiroptical Spectroscopy Data for Stereochemical Analysis

| Parameter | Technique | Information Obtained |

|---|---|---|

| Sign and Magnitude of Cotton Effect | ECD/VCD | Differentiation between enantiomers, determination of absolute configuration (with theoretical calculations) |

Computational Chemistry and Molecular Modeling Studies of 3 Hydroxy 5 Isobutyl Hydantoin

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for investigating the intrinsic properties of 3-hydroxy-5-isobutyl hydantoin (B18101). researchgate.netnih.gov These methods provide a detailed description of the molecule's electronic structure, which governs its reactivity and spectroscopic behavior. nih.gov

The geometry of the molecule is first optimized to find its most stable, low-energy conformation. mdpi.com This optimized structure is then used for further calculations. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution across the molecule. researchgate.net These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with biological targets or other reagents. For 3-hydroxy-5-isobutyl hydantoin, the oxygen and nitrogen atoms of the hydantoin ring are expected to be electron-rich sites, while the hydrogen atoms of the hydroxyl and amine groups are electron-poor.

Furthermore, quantum chemical methods can predict spectroscopic properties. researchgate.netias.ac.in Theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy to confirm the molecular structure and assign vibrational modes. researchgate.netresearchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental spectra. nih.gov

Table 1: Calculated Electronic Properties of this compound This table presents hypothetical data based on typical values for similar heterocyclic compounds.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |

| Molecular Electrostatic Potential | Negative regions around C=O and N-H; Positive region around O-H | Predicts sites for non-covalent interactions |

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

While quantum calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.netnih.gov MD simulations are particularly useful for the conformational analysis of this compound, which has a flexible isobutyl side chain. crossref.org These simulations model the movements of atoms and bonds by solving Newton's equations of motion, revealing how the molecule explores different shapes or conformations in various environments, such as in water or when approaching a biological target. researchgate.net

For this compound, MD simulations can map the potential energy surface related to the rotation of the isobutyl group's single bonds. This analysis helps identify the most stable, low-energy conformations and the energy barriers between them. Understanding the preferred conformations is vital, as the three-dimensional shape of a molecule is critical for its ability to bind to a specific biological target. nih.govpolimi.it The simulations can also reveal the dynamics of the hydantoin ring itself, such as ring puckering.

Studying ligand dynamics also provides information on how the molecule interacts with its solvent environment. nih.gov MD simulations can characterize the hydrogen-bonding network between the hydantoin and surrounding water molecules, which influences its solubility and the thermodynamics of protein binding. nih.gov

Table 2: Conformational Analysis of the Isobutyl Side Chain This table shows hypothetical data illustrating the relative populations of different rotamers (rotational isomers) for the Cα-Cβ bond of the isobutyl group as might be determined from an MD simulation.

| Dihedral Angle (τ) Range | Conformation | Population (%) |

| 60° ± 30° | Gauche (+) | 30% |

| 180° ± 30° | Anti | 55% |

| -60° ± 30° | Gauche (-) | 15% |

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. jppres.com This method is essential for forming hypotheses about the potential biological targets of this compound and understanding the structural basis of its activity. researchgate.net

The docking process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity for numerous possible poses. researcher.life The results are ranked, and the top-scoring poses represent the most likely binding modes. These studies have been widely applied to various hydantoin derivatives to explore their interactions with targets involved in cancer and epilepsy. researchgate.netnih.govekb.eg

Once a likely binding pose is identified through docking, a detailed analysis of the protein-ligand interactions is performed. nih.gov This elucidation is critical for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs. Research on similar hydantoin derivatives has shown that modifications at the C5 position, such as with an isobutyl group, can be favorable for increasing binding affinity to certain receptors, like ribonucleotide reductase. nih.gov

The primary interactions stabilizing the protein-ligand complex are non-covalent. For this compound, these would likely include:

Hydrogen Bonds: The hydroxyl group (-OH) and the N-H groups of the hydantoin ring can act as hydrogen bond donors, while the carbonyl oxygens (C=O) can act as hydrogen bond acceptors. nih.gov

Hydrophobic Interactions: The nonpolar isobutyl side chain can form favorable van der Waals interactions with hydrophobic amino acid residues (e.g., leucine, isoleucine, valine) in the protein's binding pocket.

Table 3: Hypothetical Protein-Ligand Interactions for this compound This table provides an example of interactions with key residues in a hypothetical enzyme active site, based on common patterns for hydantoin derivatives.

| Functional Group of Ligand | Type of Interaction | Interacting Protein Residue |

| N1-H | Hydrogen Bond (Donor) | Aspartate (Side Chain) |

| C2=O | Hydrogen Bond (Acceptor) | Serine (Side Chain) |

| 3-OH | Hydrogen Bond (Donor/Acceptor) | Glutamine (Side Chain) |

| C4=O | Hydrogen Bond (Acceptor) | Lysine (Backbone N-H) |

| Isobutyl Group | Hydrophobic Interaction | Leucine, Valine |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Hydantoins

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For hydantoins, QSAR models have been developed to predict properties like anticonvulsant activity. acs.orgsemanticscholar.orgresearchgate.net

The process begins by calculating a set of numerical values, known as molecular descriptors, for each compound in a dataset. These descriptors encode various aspects of the molecule's structure, including:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometric descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies). acs.org

Thermodynamic descriptors: Related to properties like hydrophobicity (LogP). nih.gov

A mathematical model is then built using statistical methods to relate these descriptors to the observed biological activity. A robust QSAR model can be used to predict the activity of new, unsynthesized hydantoin derivatives. By analyzing the model, researchers can identify which structural features are most important for activity, providing clear guidance for the design of novel compounds. For instance, a QSAR study might reveal that increasing the hydrophobicity of the C5 substituent while maintaining hydrogen-bonding capacity at the N3 position enhances activity.

Table 4: Common Molecular Descriptors for QSAR Modeling of Hydantoins

| Descriptor Class | Example Descriptor | Information Encoded |

| Electronic | LUMO Energy | Electron-accepting ability, reactivity |

| Thermodynamic | LogP | Hydrophobicity, membrane permeability |

| Topological | Wiener Index | Molecular branching and size |

| Geometric | Molecular Surface Area | Size and shape of the molecule |

| Constitutional | Number of H-bond donors | Potential for specific interactions |

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify the structures of transition states and intermediates, and calculate the activation energies associated with different reaction pathways. This information provides a detailed understanding of how a reaction proceeds, which can be used to optimize reaction conditions and improve yields.

For hydantoins, computational methods like DFT have been used to study the mechanisms of their synthesis. nih.gov For example, the domino synthesis of 1,3,5-trisubstituted hydantoins has been investigated to understand the sequence of bond-forming events and the role of intermediates. nih.gov Similar approaches could be applied to the specific synthesis of this compound, which might be formed through routes like the Bucherer-Bergs reaction or the Urech hydantoin synthesis. mdpi.comjddtonline.info

Computational studies can clarify stereoselectivity and regioselectivity, explaining why one product is formed over another. nih.gov By modeling the reaction, chemists can test hypotheses about the mechanism that are difficult or impossible to investigate experimentally, providing a comprehensive picture of the transformation from reactants to products.

Investigation of Biological Activities and Molecular Interactions of 3 Hydroxy 5 Isobutyl Hydantoin and Its Derivatives Excluding Clinical Human Data

Mechanism-Based Studies of Biological Activity in Non-Human Systems

Understanding the precise molecular mechanisms through which hydantoin (B18101) derivatives exert their biological effects is crucial for their development as scientific tools or therapeutic leads. Research in non-human systems has focused on identifying protein targets, elucidating enzyme inhibition, and characterizing receptor interactions.

Target Identification and Validation in Cellular or Enzymatic Assays

The initial step in characterizing a bioactive compound often involves identifying its molecular target. nih.gov This process can be approached through direct biochemical methods, computational inference, or genetic interaction studies. nih.gov For hydantoin derivatives, research has pointed to various cellular targets. For example, studies on mouse lymphoma cells have investigated the ability of hydantoin compounds to modulate the activity of P-glycoprotein (ABCB1), an important efflux transporter. nih.gov In these cellular assays, the intracellular accumulation of fluorescent substrates like rhodamine 123 or ethidium (B1194527) bromide is measured to assess the inhibitory effect of the compounds on the transporter's function. nih.gov Results from such studies indicated that specific hydantoin derivatives, particularly those with aromatic substituents and tertiary amine fragments, could significantly inhibit the ABCB1 transporter. nih.gov

Target identification can also be advanced by combining data from small-molecule screening with genetic techniques like RNA interference (RNAi). nih.gov This approach allows for the parallel testing of compound libraries and RNAi libraries to find similar cellular phenotypes, thereby pointing to potential protein targets or pathways affected by the small molecule. nih.gov

Enzyme Inhibition and Modulation Studies (e.g., Hydantoin Racemase, Kinase Inhibitors)

Hydantoin derivatives have been extensively studied as modulators of various enzymes critical to cellular processes and disease.

Kinase Inhibitors: Protein kinases are a major class of enzymes that have been successfully targeted by small molecule inhibitors in various disease models. nih.gov Several hydantoin derivatives have been identified as potent kinase inhibitors. nih.gov For instance, a series of 5-(heteroarylmethylene)hydantoins were evaluated for their ability to inhibit Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in multiple signaling pathways. mdpi.comnih.gov In enzymatic assays, these compounds demonstrated inhibitory activity in the single-digit micromolar range. mdpi.com Computational docking studies suggest that these inhibitors bind in the ATP-binding domain of GSK-3β, forming crucial hydrogen bonds with the backbone of the Val135 residue. mdpi.comnih.gov The structure-activity relationship studies revealed that substitutions on the heterocyclic ring significantly influence the inhibitory potency. mdpi.com

Inhibition of GSK-3β by 5-(Heteroarylmethylene)hydantoin Derivatives

| Compound | Description | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 25 | 5-[(4'-chloro-2-pyridinyl)methylene]hydantoin | 2.14 ± 0.18 | mdpi.com |

| 27 | 5-[(6'-bromo-2-pyridinyl)methylene]hydantoin | 3.39 ± 0.16 | mdpi.com |

Hydantoin Racemase: Hydantoin racemase is an enzyme that catalyzes the reversible conversion between D- and L-5-monosubstituted hydantoins. wikipedia.org This enzyme is a key component of the "hydantoinase process," a biocatalytic cascade used for the production of optically pure amino acids. wikipedia.org Studies have focused on characterizing hydantoin racemase from various microbial sources, such as Arthrobacter aurescens and Pseudomonas sp.. wikipedia.org Research has also involved rational design and site-directed mutagenesis to alter the substrate specificity of these enzymes, for example, to improve their activity towards specific substrates like hydroxyphenylhydantoin. psu.edu

Receptor Binding and Signaling Pathway Modulation (e.g., Adrenoreceptors)

Receptor binding assays are a fundamental tool for discovering and characterizing compounds that interact with specific cellular receptors. merckmillipore.com These assays typically use a radiolabeled ligand known to bind the receptor of interest and measure the ability of a test compound to displace the radioligand, thereby determining the compound's binding affinity. merckmillipore.com While specific studies on the interaction of 3-Hydroxy-5-isobutyl hydantoin with adrenoreceptors are not detailed in the provided search results, the hydantoin scaffold has been incorporated into molecules targeting other receptors. For example, derivatives based on fused pyrrolidone scaffolds, which can be related to hydantoin structures, have been synthesized and shown to possess nanomolar binding affinity for the serotonin (B10506) 5-HT1A receptor. nih.gov

Antimicrobial Activity Research (Bacterial, Fungal, Viral)

A significant body of research has been dedicated to the antimicrobial properties of hydantoin derivatives, driven by the urgent need for new agents to combat drug-resistant pathogens. nih.govnih.gov

Evaluation of Antibacterial Potency and Spectrum (e.g., against ESKAPE pathogens)

The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) represent a group of multidrug-resistant bacteria that pose a major threat in healthcare settings. nih.govfrontiersin.org Novel hydantoin derivatives have emerged as promising agents against these challenging pathogens. nih.govrsc.org

One strategy involves the design of hydantoin derivative dimers that mimic antimicrobial peptides. nih.gov These compounds typically feature cationic charges and hydrophobic groups, with the hydantoin backbone providing rigidity and lipophilicity, which enhances stability and antibacterial activity. nih.gov Mechanism studies have shown that these derivatives act by disrupting the integrity of the bacterial cell membrane, leading to depolarization, leakage of cellular contents, and ultimately, cell death. nih.govnih.gov Time-kill kinetic studies demonstrated that these compounds can eradicate bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and E. coli rapidly, often within minutes to hours. nih.gov

Antibacterial Activity (MIC, µg/mL) of a Hydantoin Derivative Dimer (Compound 18)

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| S. aureus (MRSA, USA300) | 4 | nih.gov |

| E. faecium (VRE, ATCC 700221) | 4 | nih.gov |

| K. pneumoniae (ATCC 700603) | 8 | nih.gov |

| A. baumannii (ATCC 19606) | 8 | nih.gov |

| P. aeruginosa (ATCC 27853) | 16 | nih.gov |

| E. coli (ATCC 25922) | 8 | nih.gov |

Studies on Antifungal and Antiviral Properties

The antimicrobial spectrum of hydantoin-based compounds extends beyond bacteria to include fungi and viruses.

Antifungal Activity: Certain hydantoin derivatives, such as 1,3-dimethylol-5,5-dimethyl hydantoin (DMDM Hydantoin), are utilized as broad-spectrum antimicrobial agents effective against fungi and yeast. atamanchemicals.combelchem.com Similarly, polyurethane coatings functionalized with N-halamine hydantoin derivatives have demonstrated biocidal activity against the fungus Candida albicans. researchgate.net Hydantoin-based polymers have also shown moderate to good activity against fungi like Aspergillus niger. sapub.org

Antiviral Activity: The antiviral potential of hydantoins has been explored against several viruses. One study revisited the mechanism of 5-(3,4-dichlorophenyl)methylhydantoin against enteroviruses and found that it possesses a dual mechanism of action. nih.gov At lower concentrations, it primarily inhibits viral morphogenesis (assembly), while at higher concentrations, it predominantly inhibits viral RNA synthesis. nih.gov Other research has focused on S-glucosylated 2-thiohydantoin (B1682308) derivatives. nih.gov In antiviral studies, certain compounds from this class showed significant activity against both Herpes Simplex Virus-1 (HSV-1) and Herpes Simplex Virus-2 (HSV-2) in cell culture. nih.gov

Antiviral Activity of S-Glucosylated 2-Thiohydantoin Derivatives against Herpes Viruses

| Compound | Virus | Activity | Reference |

|---|---|---|---|

| 5-(2-thienylmethylene)-3-phenyl-2-(tetra-O-acetyl-β-D-glucopyranosyl)-2-thiohydantoin | HSV-1 & HSV-2 | Active | nih.gov |

| 5-(2-thienylmethylene)-3-(4-chlorophenyl)-2-(tetra-O-acetyl-β-D-glucopyranosyl)-2-thiohydantoin | HSV-1 & HSV-2 | Active | nih.gov |

Molecular Mechanisms of Antimicrobial Action (e.g., Membrane Disruption)

The antimicrobial action of hydantoin derivatives, including this compound, is multifaceted and not attributed to a single mechanism. nih.gov Research into this class of compounds suggests several modes of action at the molecular level. A primary mechanism is the disruption of microbial cell membrane integrity. researchgate.netresearchgate.net Some derivatives are designed to be membrane-active, mimicking the function of natural host-defense peptides by bearing cationic groups and lipid tails that interact with and disrupt the bacterial membrane. nih.gov This can lead to the leakage of cellular contents and subsequent cell death. researchgate.netresearchgate.net

The process of membrane disruption can involve several steps. Cationic hydantoin derivatives can engage in electrostatic interactions with the negatively charged components of bacterial membranes. nih.gov This interaction can cause membrane depolarization, dissipating the proton motive force, which is crucial for bacterial homeostasis and energy production. nih.gov Furthermore, the disruption of the membrane's permeability can lead to an increase in intracellular reactive oxygen species (ROS), causing metabolic disorders and contributing to cell death. nih.gov

Beyond direct membrane damage, other intracellular targets have been identified for the broader hydantoin class. These include the inhibition of protein synthesis by binding to bacterial ribosomes and the interference with bacterial DNA. nih.govresearchgate.net This combination of membrane-disruptive action and the ability to affect intracellular targets may explain the low rates of bacterial resistance observed with some hydantoin derivatives. nih.govnih.gov

Agrochemical Activity Research

Hydantoin derivatives have been a subject of significant interest in the agrochemical sector, particularly for their potential as herbicides and, to a lesser extent, as fungicides and insecticides.

Herbicidal Properties and Selectivity Investigations (e.g., Hydantocidin (B162813) Analogues)

The investigation into the herbicidal properties of hydantoin derivatives has been heavily influenced by the discovery of hydantocidin, a naturally occurring spirohydantoin produced by Streptomyces hygroscopicus. nih.gov Hydantocidin exhibits potent, non-selective herbicidal activity against a wide range of annual and perennial weeds, including both monocotyledonous and dicotyledonous species. nih.gov

Research on hydantocidin analogues aims to understand the structural requirements for this activity and to develop derivatives with improved selectivity for specific crops. Studies have shown that the integrity of the spirohydantoin ring system is crucial for herbicidal efficacy. nih.gov Modifications to the carbonyl groups within this ring can significantly alter the activity and selectivity profile. For instance, replacing the carbonyl group at the C7 position with an imine group in one analogue resulted in a compound that retained herbicidal activity against dicotyledonous weeds like ragweed and cocklebur but lost its effectiveness against monocotyledonous weeds. oup.comtandfonline.com Conversely, removal of the carbonyl group at the C9 position led to an almost complete loss of herbicidal activity. oup.comtandfonline.com These findings suggest that targeted modifications of the hydantoin ring can be a viable strategy for creating herbicides with crop selectivity. oup.com

Fungicidal and Insecticidal Activity Assessments

The hydantoin scaffold is present in several compounds exhibiting fungicidal and insecticidal properties. nih.gov While specific assessments on this compound are not extensively detailed in available research, the broader class of hydantoin derivatives has shown promise. For example, the compound clodantoin (B1207556) is a known fungicide. nih.gov

Studies on newly synthesized hydantoin derivatives have demonstrated activity against various fungal and bacterial pathogens. ajabs.org Research into related structures, such as triazone derivatives containing acylhydrazone moieties, has shown that these compounds can exhibit broad-spectrum fungicidal activity against numerous plant fungi. mdpi.com Furthermore, certain hydantoin derivatives have been screened for insecticidal activity, with some showing larvicidal effects against species like Culex pipiens pallens. mdpi.com The biological activity of these compounds is often linked to the nature of the substituents on the hydantoin ring. researchgate.net

Environmental Fate and Biodegradation Studies in Agrochemical Contexts

The environmental fate of any agrochemical is a critical aspect of its development, governed by processes such as biodegradation, photodegradation, soil adsorption, and leaching. researchgate.netiaea.org For hydantoin-based agrochemicals, these processes determine their persistence, mobility, and potential impact on non-target organisms.

Key factors influencing the environmental behavior of a compound like this compound include its water solubility, soil adsorption coefficient (Koc), and susceptibility to microbial and photodegradation. piat.org.nz Compounds with low water solubility and high soil adsorption coefficients tend to have low potential for leaching into groundwater. piat.org.nz Photodegradation, the breakdown of compounds by sunlight, can be a significant route of degradation for chemicals on soil surfaces or in water. researchgate.netpiat.org.nz

Microbial degradation is another crucial pathway. The structure of the hydantoin derivative will influence its bioavailability to soil microorganisms. piat.org.nz While some complex chemical structures can be persistent, many organic compounds are subject to breakdown by soil fungi and bacteria. piat.org.nz The rate of biodegradation can be influenced by soil characteristics such as moisture, temperature, pH, and organic carbon content. piat.org.nz

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for optimizing the biological efficacy of hydantoin derivatives. These studies analyze how modifications to the chemical structure, particularly substitutions on the hydantoin ring, affect their biological activity. ekb.eg

Impact of Hydantoin Ring Substitutions on Biological Efficacy

The biological properties of hydantoin derivatives are highly dependent on the nature and position of substituents on the imidazolidine-2,4-dione core. researchgate.net The C5 position of the hydantoin ring is particularly critical for modulating activity.

Nature of C5 Substituent : The type of group attached at the C5 position is a key determinant of biological action. For anticonvulsant activity, an aromatic substituent at C5 is often considered essential. cutm.ac.in In contrast, alkyl substituents at this position may contribute to different pharmacological effects. cutm.ac.in For antimicrobial activity, derivatives with lipophilic groups such as phenyl or benzhydryl at C5 have shown promising results. nih.gov The presence of a lipophilic benzyloxy arylidene substituent at position 5 has been linked to potent activity in some contexts. ekb.eg

Ring Integrity : The hydantoin ring itself is a crucial pharmacophore. Studies comparing hydantoins to related structures like succinimides or pyrrolidinones found that altering the hydrogen-bonding ability of the hydantoin ring often leads to a decrease in biological activity. nih.gov

N-Substitution : Substitution at the N1 and N3 positions of the hydantoin ring also plays a role. N-methylation, for instance, has been shown to decrease activity against electroshock seizures while increasing activity against chemically induced convulsions. cutm.ac.in

The following table summarizes the general impact of substitutions on the biological efficacy of the hydantoin scaffold based on available research.

| Position of Substitution | Type of Substituent | General Impact on Biological Efficacy | Reference |

| C5 | Aromatic (e.g., Phenyl) | Essential for certain activities like anticonvulsant properties. cutm.ac.in | cutm.ac.in |

| C5 | Alkyl | Can modulate activity; may introduce different pharmacological effects. cutm.ac.in | cutm.ac.in |

| C5 | Lipophilic (e.g., Benzhydryl) | Can enhance antimicrobial and antiviral activity. nih.gov | nih.gov |

| N1, N3 | Alkyl (e.g., Methyl) | Modulates activity spectrum; can alter efficacy against different biological targets. cutm.ac.in | cutm.ac.in |

| Hydantoin Ring | Thio-substitution (Thiohydantoins) | Can retain or modify biological activity compared to the parent hydantoin. cutm.ac.in | cutm.ac.in |

These SAR studies provide a framework for the rational design of new hydantoin derivatives, such as this compound, with tailored biological and agrochemical properties.

Role of the 3-Hydroxy and 5-Isobutyl Moieties in Specific Biological Interactions

The 3-Hydroxy (-OH) group introduces a polar, protic functionality at the N-3 position. This group can act as both a hydrogen bond donor and acceptor, potentially forming strong, directional interactions with amino acid residues in enzyme active sites or receptors. The presence of a hydroxyl group can also influence the molecule's solubility and metabolic stability.

The 5-Isobutyl group is a non-polar, aliphatic side chain. Its primary role is to engage in hydrophobic and van der Waals interactions within the binding pockets of target proteins. The size, shape, and flexibility of the isobutyl group are critical for determining the compound's binding affinity and selectivity. Substitutions at the C-5 position of the hydantoin ring are known to create a stereogenic center, meaning that the spatial arrangement of the isobutyl group can lead to different biological activities between enantiomers. thieme-connect.de

The interplay between the hydrophilic 3-hydroxy group and the lipophilic 5-isobutyl group defines the molecule's amphipathic character, which is crucial for its interaction with biological macromolecules.

Table 1: Predicted Roles of Functional Moieties in Biological Interactions

| Moiety | Position | Type | Potential Interactions | Influence on Properties |

| Hydroxy (-OH) | N-3 | Polar, Protic | Hydrogen Bond Donor/Acceptor | Increases polarity, potential for specific receptor binding |

| Isobutyl | C-5 | Non-polar, Aliphatic | Hydrophobic, van der Waals | Influences lipophilicity, steric fit in binding pockets, selectivity |

| Hydantoin Core | - | Heterocycle | Hydrogen Bond Donor (N-H), Acceptor (C=O) | Provides a rigid scaffold for positioning interactive groups |

Biotransformation and Metabolic Pathways in Model Organisms (Non-Human)

Specific metabolic pathways for this compound in non-human model organisms are not extensively detailed in current literature. However, based on studies of related 5-monosubstituted hydantoins, the primary and most significant biotransformation route is enzymatic hydrolysis. researchgate.nettandfonline.com This pathway is a key focus of biocatalytic research, particularly for its application in the production of valuable chiral amino acids. This hydrolytic process effectively breaks down the hydantoin ring structure through the action of specific microbial enzymes.

Enzymatic Hydrolysis and Biocatalytic Applications in Amino Acid Production

The enzymatic hydrolysis of 5-substituted hydantoins, known as the "hydantoinase process," is a well-established biocatalytic method for producing optically pure D- and L-amino acids. nih.govmdpi.comnih.gov This multi-enzyme cascade process offers high yields and enantioselectivity, making it a valuable industrial application. mdpi.com For a racemic mixture of a 5-substituted hydantoin, the process typically involves three key enzymatic steps to achieve a theoretical maximum yield of 100% of a single amino acid enantiomer. nih.gov

The process begins with the stereoselective hydrolysis of the D-enantiomer of the hydantoin ring by a D-hydantoinase (an amidohydrolase), which opens the ring to form a D-N-carbamylamino acid. tandfonline.comresearchgate.net Concurrently, the remaining L-hydantoin is converted into the D,L-racemic mixture by a hydantoin racemase , ensuring a continuous supply of the D-isomer for the hydantoinase. nih.govmdpi.com In the final step, a D-N-carbamoylase hydrolyzes the D-N-carbamylamino acid to produce the corresponding D-amino acid, along with ammonia (B1221849) and carbon dioxide. researchgate.netresearchgate.net This enzymatic cascade has been successfully applied using various microorganisms. researchgate.net

Table 2: Key Enzymes in the Hydantoinase Process for Amino Acid Production

| Enzyme | EC Number | Function | Example Source Organisms |

| Hydantoin Racemase | 5.1.99.5 | Catalyzes the racemization of L-hydantoin to D,L-hydantoin. mdpi.com | Arthrobacter aurescens mdpi.com |

| D-Hydantoinase / Dihydropyrimidinase | 3.5.2.2 | Catalyzes the stereoselective ring-opening of D-hydantoin to D-N-carbamylamino acid. researchgate.netresearchgate.net | Agrobacterium tumefaciens, Arthrobacter crystallopoietes, Pseudomonas sp. researchgate.nettandfonline.comresearchgate.net |

| D-N-Carbamoylase / N-Carbamoyl-D-amino acid hydrolase | 3.5.1.77 | Catalyzes the hydrolysis of D-N-carbamylamino acid to the final D-amino acid. tandfonline.com | Agrobacterium tumefaciens, Arthrobacter crystallopoietes mdpi.comresearchgate.net |

The application of this process to this compound would be expected to yield an optically pure form of a modified amino acid corresponding to the 5-isobutyl side chain.

Table 3: Reaction Pathway of the Hydantoinase Process

| Step | Substrate | Enzyme | Product(s) |

| 1 | L-5-Isobutyl Hydantoin Derivative | Hydantoin Racemase | D,L-5-Isobutyl Hydantoin Derivative |

| 2 | D-5-Isobutyl Hydantoin Derivative | D-Hydantoinase | D-N-Carbamoyl-amino acid |

| 3 | D-N-Carbamoyl-amino acid | D-N-Carbamoylase | D-Amino Acid + CO₂ + NH₃ |

Advanced Analytical Methodologies for Research on 3 Hydroxy 5 Isobutyl Hydantoin

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation and purification of individual components from complex mixtures. For 3-Hydroxy-5-isobutyl hydantoin (B18101), both liquid and gas chromatography play pivotal roles in research and quality control.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of hydantoin derivatives due to its high resolution and versatility. nih.govnih.gov It can be adapted for both small-scale analytical determinations and large-scale preparative purifications. irb.hr

For analytical purposes, HPLC is employed to determine the purity of 3-Hydroxy-5-isobutyl hydantoin, quantify it in various matrices, and resolve it from related substances. Chiral HPLC is particularly important for separating enantiomers, as the biological activity of chiral hydantoins can be stereospecific. nih.govnih.gov Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose, have proven effective for the enantioseparation of a wide range of hydantoin derivatives. nih.govirb.hrmdpi.com The choice of mobile phase, typically a mixture of a nonpolar solvent like n-hexane and an alcohol such as 2-propanol, is critical for achieving optimal separation. irb.hrmdpi.com

Preparative HPLC utilizes larger columns and higher flow rates to isolate significant quantities of pure this compound from synthesis reaction mixtures or natural extracts. This is essential for obtaining the pure compound required for further structural analysis and biological testing. Reversed-phase HPLC, using columns like C18 and mobile phases consisting of water and acetonitrile (B52724) or methanol, is also commonly used for the separation of hydantoins and their metabolites. nih.gov

Table 1: Illustrative HPLC Conditions for Chiral Separation of Hydantoin Analogs

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | CHIRAL ART Amylose-SA | CHIRAL ART Cellulose-SB |

| Mobile Phase | n-Hexane/2-Propanol (90/10, v/v) | Dimethyl Carbonate (100%) |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | UV at 220 nm | UV at 254 nm |

| Application | Enantioseparation of 3,5-disubstituted hydantoins irb.hr | "Green" enantioseparation of hydantoins irb.hr |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique ideal for the analysis of volatile compounds. Hydantoins, including this compound, are generally non-volatile due to their polar nature. Therefore, a derivatization step is required to convert them into more volatile forms suitable for GC analysis. nih.gov

Common derivatization methods include permethylation or silylation, which replace the active hydrogens on the hydantoin ring with methyl or trimethylsilyl (B98337) (TMS) groups, respectively. nih.govresearchgate.net This process reduces the polarity and increases the volatility of the analyte. The derivatized sample is then injected into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the stationary phase.

The separated components then enter the mass spectrometer, which provides detailed mass information, allowing for confident identification and quantification, even at trace levels. nih.gov GC-MS is particularly valuable for metabolic studies and for detecting minute quantities of this compound in complex biological or environmental samples.

Table 2: General Workflow for GC-MS Analysis of a Hydroxylated Hydantoin

| Step | Description | Purpose |

|---|---|---|

| 1. Sample Extraction | Extraction of the analyte from the matrix (e.g., serum, urine). | To isolate the compound of interest. |

| 2. Derivatization | Reaction with a derivatizing agent (e.g., a methylating or silylating agent). nih.gov | To increase volatility for GC analysis. |

| 3. GC Separation | Injection into a GC system with a suitable column (e.g., capillary column). | To separate the derivatized analyte from other components. |

| 4. MS Detection | The eluting compound is ionized and its mass-to-charge ratio is measured. nih.gov | For identification and quantification. |

Electrophoretic Methods for Analytical Purity and Isomer Separation

Electrophoretic methods, particularly Capillary Electrophoresis (CE), offer an alternative and often complementary approach to HPLC for the analysis of hydantoins. CE provides high separation efficiency, short analysis times, and requires only minuscule sample volumes. researchgate.net

CE is exceptionally well-suited for assessing the analytical purity of this compound. For the separation of enantiomers, chiral selectors are added to the background electrolyte. Cyclodextrins, especially sulfated cyclodextrins, are widely used for this purpose. researchgate.netnih.gov The differential interaction of the enantiomers with the chiral selector results in different migration times, enabling their separation. The technique has been successfully validated for determining the enantiomeric purity of various hydantoin derivatives. researchgate.net

Table 3: Typical Capillary Electrophoresis Conditions for Hydantoin Enantiomer Separation

| Parameter | Condition |

|---|---|

| Capillary | Fused-silica |

| Background Electrolyte | Phosphate buffer (pH 2.5) researchgate.net |

| Chiral Selector | Highly sulfated β-cyclodextrin researchgate.net |

| Applied Voltage | 20 kV researchgate.net |

| Detection | UV at 200 nm researchgate.net |

| Application | Enantiomeric purity assessment of Tic-hydantoin derivatives researchgate.net |

Hyphenated Techniques in Structural Characterization and Mixture Analysis

Hyphenated techniques combine the separation power of chromatography or electrophoresis with the detection capabilities of spectroscopic methods, providing a wealth of information from a single analysis. nih.gov These techniques are indispensable for the unambiguous structural characterization of this compound and for the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is one of the most powerful hyphenated techniques. It couples the separation capabilities of HPLC with the sensitive and selective detection of MS. LC-MS can provide the molecular weight of this compound and, through tandem mass spectrometry (LC-MS/MS), can generate fragment ions that are characteristic of its structure. This information is crucial for confirming the identity of the compound and for elucidating the structures of its metabolites or degradation products. nih.gov

Other important hyphenated techniques include Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR) and Liquid Chromatography-Infrared spectroscopy (LC-IR). LC-NMR allows for the direct acquisition of NMR spectra of separated peaks, providing detailed structural information. nih.gov LC-IR is useful for identifying functional groups present in the molecule. nih.gov These advanced techniques are critical in modern research for the comprehensive analysis of novel compounds like this compound.

Table 4: Comparison of Hyphenated Techniques for Hydantoin Analysis

| Technique | Principle | Primary Application |

|---|---|---|

| LC-MS | HPLC separation followed by mass spectrometry detection. nih.gov | Molecular weight determination, structural elucidation, trace analysis. |

| GC-MS | GC separation of volatile derivatives followed by mass spectrometry detection. nih.gov | Analysis of volatile derivatives, high-sensitivity quantification. |

| LC-NMR | HPLC separation with online NMR detection of eluting peaks. nih.gov | Unambiguous structural determination of unknown compounds. |

| CE-MS | Capillary electrophoresis separation coupled with mass spectrometry. | High-efficiency separation and identification of analytes in complex, small-volume samples. |

Emerging Research Areas and Future Directions for 3 Hydroxy 5 Isobutyl Hydantoin

Integration into Advanced Materials and Optoelectronics Research

The field of organic electronics leverages carbon-based molecules for applications in devices like sensors and optical displays. Hydantoin (B18101) and its derivatives have recently garnered attention for their potential photophysical properties, making them candidates for optoelectronic materials. dntb.gov.uaresearchgate.netrsc.org Structural modifications of the hydantoin core can influence these properties. dntb.gov.ua For 3-Hydroxy-5-isobutyl hydantoin, the specific arrangement of the hydroxyl and isobutyl groups could impart unique characteristics suitable for advanced materials.

Future research could focus on synthesizing and characterizing polymers or prepolymers incorporating the this compound moiety. google.com Investigations into the optical and electronic properties of such materials, including their absorption and emission spectra, could reveal their suitability for use as components in sensors or as labeling markers in bio-imaging. researchgate.netnipne.ro The functional groups on this compound offer reactive sites for polymerization or grafting onto other material backbones, opening avenues for creating novel functional materials.

Role in Prebiotic Chemistry and Origin of Life Studies

A central question in science is how the building blocks of life, such as proteins, first formed on early Earth. ucl.ac.uk Prebiotic chemistry investigates the non-biological origins of organic compounds. Hydantoins have been identified in meteorites and are considered significant intermediates in the formation of peptides under prebiotic conditions. researchgate.net Research suggests that hydantoins can form in aqueous environments and subsequently give rise to carbamoyl (B1232498) amino acids, which are precursors to N-carboxyanhydride amino acids (NCAs). researchgate.netroyalsocietypublishing.org These NCAs can then polymerize to form oligopeptides, the primitive ancestors of proteins. researchgate.net

Formation as an Intermediate for Poly- and Oligopeptides

The structure of this compound, being derived from the amino acid leucine, positions it as a plausible prebiotic molecule. Future studies could explore the formation of this specific hydantoin under simulated early Earth conditions. Researchers could investigate its stability and reactivity, particularly its hydrolysis to the corresponding carbamoyl amino acid and subsequent conversion to an NCA. researchgate.net Such experiments would help elucidate the potential role of this compound in the abiotic synthesis of primitive peptides and contribute to our understanding of the origins of life. nih.gov

Applications in Biocatalysis and Industrial Enzyme Systems

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry and industrial synthesis. nih.gov Enzymes offer high selectivity and efficiency under mild conditions. The "hydantoinase process" is a well-established industrial multi-enzyme system used for the production of optically pure D-amino acids from hydantoin derivatives. mdpi.comresearchgate.net This process typically involves a hydantoinase to open the hydantoin ring and a carbamoylase to produce the final amino acid. mdpi.com

Given this precedent, this compound is a prime candidate for enzymatic transformations. Future research could involve screening for novel hydantoinases capable of acting on this specific substrate. Such an enzyme could be used to produce valuable chiral amino acids or their derivatives. Furthermore, other classes of enzymes could be explored to modify the this compound scaffold, for instance, by selectively oxidizing the isobutyl group or glycosylating the hydroxyl group, thereby creating new, high-value chemical entities.

| Potential Biocatalytic Application | Enzyme Class | Potential Product |

| Stereoselective Ring Opening | Hydantoinase / Carbamoylase | Optically pure amino acid derivative |

| Selective Oxidation | Monooxygenase / Oxidase | Hydroxylated or carboxylated derivatives |

| Glycosidic Bond Formation | Glycosyltransferase | Glycosylated hydantoin |

| Esterification of Hydroxyl Group | Lipase / Esterase | Ester derivatives |

Development of Novel Research Tools and Probes Based on Hydantoin Scaffold

The hydantoin scaffold is considered a valuable framework in medicinal chemistry for creating structurally diverse molecules. nih.govresearchgate.net This versatility can be extended to the development of chemical probes and research tools. By attaching reporter groups, such as fluorescent dyes or affinity tags, to the hydantoin core, scientists can create molecules designed to interact with specific biological targets and allow for their detection or isolation.

The this compound structure offers multiple points for chemical modification. The hydroxyl group at the N-3 position and the isobutyl group at the C-5 position can be functionalized without disrupting the core ring structure. Future work could focus on synthesizing derivatives of this compound that are linked to fluorophores or biotin. These probes could then be used in academic research to study protein-ligand interactions, visualize cellular processes, or identify the binding partners of hydantoin-based molecules, thereby accelerating drug discovery and basic biological research. acs.org

Multicomponent Reactions and Sustainable Synthesis for Hydantoin Libraries

The creation of large collections, or "libraries," of diverse compounds is essential for screening and identifying new drug candidates. nih.gov Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient and sustainable methods for generating such libraries. The Bucherer–Bergs reaction is a classic and robust MCR for synthesizing 5-substituted hydantoins from a ketone or aldehyde, cyanide, and ammonium (B1175870) carbonate. mdpi.comsemanticscholar.orgnih.gov

This reaction is directly applicable to the synthesis of this compound and its analogues. mdpi.comnih.gov By varying the initial aldehyde or ketone, a wide array of 5-substituted hydantoins can be produced efficiently. This approach aligns with the principles of green chemistry by reducing waste and improving atom economy. Future research will likely focus on optimizing and expanding the Bucherer-Bergs reaction and other MCRs to build large, diverse libraries centered around the this compound scaffold for high-throughput screening. jsynthchem.comorganic-chemistry.org

| Feature of Bucherer-Bergs Reaction | Advantage for Library Synthesis |

| One-Pot Synthesis | Reduces reaction steps, saving time and resources. |

| Readily Available Starting Materials | Allows for a wide variety of derivatives to be made. nih.gov |

| High Atom Economy | Minimizes waste, making the process more sustainable. |

| Simple Purification | Final products are often crystalline and easily isolated. mdpi.comnih.gov |

Exploration of New Biological Targets and Unexplored Activities in Academic Settings

The hydantoin scaffold is present in numerous approved drugs with a wide range of therapeutic uses, including anticonvulsant and anticancer activities. researchgate.netsrrjournals.com Many hydantoin derivatives have been synthesized and evaluated for various biological activities, such as antimicrobial and Mcl-1 inhibitory effects. nih.govnih.gov However, the chemical space around this scaffold is vast and far from fully explored.

This compound, as a novel chemical entity, represents an opportunity to discover new biological activities. researchgate.net A key future direction will be the systematic screening of this compound and its derivatives against a broad panel of biological targets in academic and industrial research settings. researchgate.net Such screening campaigns could uncover unexpected activities against new or "undruggable" targets, potentially leading to first-in-class therapies for a variety of diseases. The structural novelty of this compound provides a unique starting point for structure-activity relationship (SAR) studies to optimize any identified biological hits. researchgate.net

Q & A

Q. What are the recommended synthetic routes for preparing 3-Hydroxy-5-isobutyl hydantoin and its derivatives in laboratory settings?

- Methodological Answer : Synthesis typically involves condensation reactions or cyclization of precursors like substituted ureas or thioureas. For example, microwave-assisted polycondensation with hydantoin derivatives (e.g., 5,5-dimethyl hydantoin) has been shown to enhance reaction efficiency and polymer solubility . Key steps include selecting appropriate starting materials (e.g., N-(4-chlorocarbonyl phenyl) trimellitimide acid chloride), optimizing reaction conditions (microwave irradiation, o-cresol as an absorbent), and purification via recrystallization or column chromatography. The Bucherer-Bergs reaction is also a classical method for hydantoin synthesis, involving ketones, ammonium carbonate, and potassium cyanide .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Structural validation requires a combination of techniques:

- X-ray crystallography to resolve the hydantoin ring conformation and torsion angles (e.g., twisted rotamers with dihedral angles like −52.7°) .

- Multinuclear NMR (¹H, ¹³C, ¹⁵N) to confirm substituent positions and hydrogen bonding. For example, ¹H-NMR in DMSO-d6 can identify hydroxyl and isobutyl proton environments .

- FT-IR spectroscopy to detect characteristic carbonyl (C=O) and N-H stretching vibrations (e.g., ~1700 cm⁻¹ for hydantoin rings) .

Q. What safety protocols should be followed when handling hydantoin derivatives in laboratory environments?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use tightly sealed goggles, impermeable gloves (tested for breakthrough time), and lab coats. Nitrile or neoprene gloves are recommended pending manufacturer data .

- Engineering Controls : Ensure fume hoods for ventilation during synthesis or solvent use.

- Storage : Store derivatives at 0–6°C if prone to decomposition, and avoid alkaline conditions to prevent epimerization .

Advanced Research Questions

Q. How can computational methods like DFT be utilized to predict the reactivity and stability of this compound in different solvents?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311G++(d,p) level can:

- Predict molecular polarity and solubility by analyzing polar surface area percentages .

- Simulate rotational barriers (e.g., 17–23 kcal/mol for hydantoin ring conformers) and energy-minimized geometries .

- Compare theoretical vibrational spectra (IR) with experimental data to validate hydantoin-water interactions .

Q. What strategies are employed to analyze the structure-activity relationships (SAR) of hydantoin derivatives in pharmacological studies?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with modifications at the N-terminal or 5-position (e.g., isobutyl, spirocyclic groups) and evaluate cytotoxicity via in vitro assays (e.g., MTT on cancer cell lines) .

- Zinc-Binding Studies : Use X-ray crystallography to assess hydantoin-zinc coordination in enzyme inhibitors (e.g., TACE inhibitors), where monodentate binding affects potency .

- Epimerization Monitoring : Track stereochemical stability under physiological pH using LC-MS and circular dichroism .

Q. What are the challenges in determining the conformational dynamics of hydantoin rings in solution and solid states?

- Methodological Answer :

- Solid-State Analysis : X-ray diffraction identifies fixed conformations (e.g., twisted hydantoin-adenine interactions in ct6A nucleosides), but solution-phase dynamics require NMR relaxation studies or variable-temperature experiments to detect rotamer interconversion .

- Energy Calculations : Ab initio methods (e.g., Gaussian) model rotational barriers and identify metastable states, though experimental validation is critical due to solvent effects .

- Biological Relevance : Correlate conformer populations with bioactivity (e.g., tRNA binding efficiency) using molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.